Hexuronic acid, 4-deoxy-5-keto-
Description
Nomenclature and Systematics within Hexuronic Acid Chemistry
The compound "Hexuronic acid, 4-deoxy-5-keto-" is known by several names in scientific literature, reflecting its stereochemistry and its place within the broader class of hexuronic acids. Hexuronic acids are sugar acids derived from hexoses by the oxidation of the terminal primary alcohol group to a carboxylic acid.
The systematic names for this compound often specify its stereoisomeric form. For instance, 4-Deoxy-l-erythro-5-hexoseulose uronate (DEH) is a key intermediate in the metabolism of alginate, a polymer of D-mannuronate and L-guluronate. researchgate.net Another stereoisomer, 4-Deoxy-l-threo-5-hexosulose-uronate (Dhu) , is generated from the degradation of glycosaminoglycans, which contain unsaturated glucuronic and iduronic acids. nih.gov The core structure is a six-carbon chain with a carboxylic acid group, a ketone group at the fifth carbon, and the absence of a hydroxyl group at the fourth carbon, hence the "4-deoxy" designation.
These compounds are systematically classified as keto-deoxy-hexuronic acids. They are distinct from other hexuronic acids like D-glucuronic acid and D-galacturonic acid, which are common constituents of plant and animal tissues. researchgate.net The metabolism of 4-deoxy-5-keto-hexuronic acid and its isomers often involves a unique set of enzymes that are not typically found in the central metabolic pathways of many organisms.
Historical Perspectives on the Discovery and Initial Characterization of Related Compounds
A significant early contribution was the work of J. Preiss in 1966, who characterized an isomerase involved in the metabolism of a related compound, 4-deoxy-L-threo-5-hexosulose uronic acid. wikipedia.org This research laid the groundwork for understanding the enzymatic conversions that these specialized sugars undergo.
Further research into the metabolism of pectin (B1162225) and alginate by bacteria led to the identification of key enzymes and intermediates in these pathways. researchgate.netmdpi.com For example, the Entner-Doudoroff pathway, a pathway for glucose catabolism, was found to be adapted for the breakdown of derivatives of 4-deoxy-5-keto-hexuronic acid. The discovery that unsaturated uronic acids, produced by the action of lyases on polysaccharides like pectin and alginate, are converted to these keto-deoxy uronates was a crucial step in understanding their metabolic fate. researchgate.net More recent studies have continued to uncover the genetic and enzymatic basis for the metabolism of these compounds in various microorganisms. nih.gov
Broad Academic Significance in Carbohydrate Metabolism Research
The academic significance of 4-deoxy-5-keto-hexuronic acid and its isomers is multifaceted, with implications for microbiology, biochemistry, and biotechnology.
In the realm of microbial metabolism , this compound is a key intermediate in the degradation of alginate and glycosaminoglycans by bacteria. nih.govmdpi.com The study of its metabolic pathways provides insights into how microorganisms have evolved specialized systems to utilize complex carbohydrates from their environment. For instance, in some bacteria, 4-deoxy-L-erythro-5-hexoseulose uronate (DEH) is a central molecule in the utilization of alginate, a promising biofuel feedstock from brown macroalgae. mdpi.com The metabolic pathways involving DEH are of interest for engineering microorganisms for biorefinery applications. mdpi.comnih.gov
From a biochemical perspective , the enzymes involved in the metabolism of 4-deoxy-5-keto-hexuronic acid, such as isomerases and reductases, are of significant interest. nih.govwikipedia.org These enzymes often exhibit unique substrate specificities and catalytic mechanisms. The study of these enzymes contributes to our broader understanding of enzyme function and evolution.
Furthermore, activated forms of related compounds, such as UDP-4-keto-6-deoxyglucose , have been identified as crucial intermediates in the biosynthesis of rhamnose-containing glycans in pathogenic fungi. nih.gov The accumulation of UDP-4-keto-6-deoxyglucose has been shown to be toxic to fungal cells, making the enzymes in this pathway potential targets for the development of novel antifungal drugs. nih.gov This highlights the potential translational impact of research into these specialized carbohydrate metabolic pathways.
Compound Data
| Property | Value |
| Molecular Formula | C6H8O6 |
| Molecular Weight | 176.12 g/mol |
| IUPAC Name | 4-deoxy-5-keto-hexuronic acid |
| CAS Number | 116696-68-5 |
Interactive Compound Information
Please select a compound to view its details.
The Central Role of 4-Deoxy-5-keto-hexuronic Acid in Microbial Metabolism
Hexuronic acid, 4-deoxy-5-keto-, a crucial metabolic intermediate, plays a significant role in the intricate biochemical pathways of various microorganisms. This article delves into its biological occurrence and physiological functions, focusing on its presence in microbial systems and its role in the degradation of complex polysaccharides.
Biological Occurrence and Physiological Roles
Presence as a Metabolic Intermediate in Microbial Systems
4-Deoxy-5-keto-hexuronic acid, also known as 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU), is a key intermediate in the metabolic pathways of numerous bacteria and has also been identified in algal systems. nih.govresearchgate.net Its formation is a critical step in the breakdown of complex carbohydrates, linking polysaccharide degradation to central carbon metabolism.
A diverse range of bacterial species utilize pathways involving 4-deoxy-5-keto-hexuronic acid for the catabolism of polysaccharides. This compound serves as a bridge between the initial enzymatic breakdown of large sugar polymers and the subsequent entry into core metabolic routes like the Entner-Doudoroff pathway. mdpi.comnih.govnih.gov
| Bacterial Species | Role of 4-Deoxy-5-keto-hexuronic acid |
| Pseudomonas | Intermediate in alginate degradation. researchgate.net |
| Acinetobacter | Involved in polysaccharide catabolism. |
| Escherichia coli | Intermediate in the metabolism of uronic acids. mdpi.comnih.gov |
| Comamonas testosteroni | Implicated in the degradation of complex carbohydrates. |
| Polaromonas naphthalenivorans | Potentially involved in polysaccharide breakdown. |
| Agrobacterium tumefaciens | Intermediate in the oxidation of D-galacturonic acid. researchgate.net |
| Flavobacterium sp. | Key intermediate in alginate metabolism. mdpi.comnih.govnih.govnih.gov |
| Bacillus subtilis | Involved in the catabolism of uronic acids. |
In many of these bacteria, the degradation of polysaccharides like alginate and pectin leads to the formation of unsaturated monosaccharides. These are then converted, either spontaneously or enzymatically, into 4-deoxy-5-keto-hexuronic acid. researchgate.netmdpi.com This intermediate is then typically reduced to 2-keto-3-deoxy-D-gluconate (KDG), which can be further metabolized. nih.govresearchgate.netmdpi.com
The presence of a metabolic pathway involving 4-deoxy-5-keto-hexuronic acid is not limited to bacteria. Research has also identified its role in marine algae.
Saccharina japonica : This brown alga, a producer of alginate, also possesses the enzymatic machinery to metabolize it. nih.govresearchgate.net Studies have identified an alginate lyase in Saccharina japonica that produces 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU) as a degradation product. nih.govresearchgate.net Furthermore, a DEHU reductase has been functionally identified in this alga, which converts DEHU to 2-keto-3-deoxy-gluconate (KDG), indicating a complete pathway for alginate catabolism. nih.govresearchgate.net This discovery was significant as it provided the first evidence of a functional alginate-degradation enzyme in brown algae. nih.gov
Role in Polysaccharide Degradation Pathways
4-Deoxy-5-keto-hexuronic acid is a central figure in the catabolism of two major classes of polysaccharides: pectins and alginates.
Pectin, a major component of plant cell walls, is a complex polysaccharide rich in D-galacturonic acid. researchgate.netnih.gov Several bacterial species can degrade pectin, and this process can involve the formation of an intermediate structurally related to 4-deoxy-5-keto-hexuronic acid.
The breakdown of pectin by bacterial enzymes often yields unsaturated galacturonic acid. nih.gov This unsaturated monosaccharide can then be converted to 5-keto-4-deoxyuronate (DKI). nih.govebi.ac.uk This process is analogous to the formation of DEHU from alginate degradation. mdpi.com In some bacteria, such as Escherichia coli, the enzyme 5-keto-4-deoxyuronate isomerase (KduI) plays a role in this pathway. ebi.ac.uk
Alginate is a primary structural polysaccharide in brown seaweeds and is also produced by some bacteria. mdpi.comresearchgate.net Its degradation is a key metabolic process for many marine microorganisms.
The enzymatic breakdown of alginate by alginate lyases results in the formation of unsaturated monosaccharides. mdpi.comnih.govresearchgate.net These unsaturated uronates are then converted to 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). mdpi.comresearchgate.netmdpi.com This conversion can occur non-enzymatically or be facilitated by specific enzymes. mdpi.com
Once formed, DEHU is reduced to 2-keto-3-deoxy-D-gluconate (KDG) by a DEHU-specific reductase, a reaction that typically requires NAD(P)H as a cofactor. nih.govresearchgate.net KDG is then phosphorylated and cleaved to enter the central metabolic Entner-Doudoroff pathway, ultimately yielding pyruvate (B1213749). nih.govresearchgate.netmdpi.com This pathway has been well-characterized in bacteria such as Flavobacterium sp. and Pseudomonas species. nih.govresearchgate.netnih.gov
| Polysaccharide | Key Intermediate | Degrading Organisms (Examples) |
| Pectin | 5-keto-4-deoxyuronate (DKI) | Agrobacterium tumefaciens, Escherichia coli researchgate.netebi.ac.uk |
| Alginate | 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU) | Flavobacterium sp., Pseudomonas sp., Saccharina japonica researchgate.netmdpi.comresearchgate.net |
Historically, research into the degradation of glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate (B86663) has also touched upon intermediates similar to 4-deoxy-5-keto-hexuronic acid. The breakdown of these complex polysaccharides by certain bacteria can produce unsaturated glucuronic acid. nih.gov This unsaturated sugar is then converted to 4-deoxy-L-threo-5-hexosulose-uronic acid (DHU), a structural isomer of DEHU. nih.gov An enzyme known as 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) is crucial for the metabolism of this intermediate, highlighting a parallel metabolic strategy for the utilization of different uronic acid-containing polysaccharides. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
116696-68-5 |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12) |
InChI Key |
IMUGYKFHMJLTOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Biological Occurrence and Physiological Roles of Hexuronic Acid, 4 Deoxy 5 Keto
Functional Significance in Microbial Carbon Source Utilization
Hexuronic acid, 4-deoxy-5-keto-, also known by synonyms such as 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) and 4-deoxy-L-threo-5-hexosulose-uronate, is a key intermediate in the microbial catabolism of complex polysaccharides. mdpi.comresearchgate.netresearchgate.net Its primary role in the microbial world is to serve as a crucial carbon source, derived from the breakdown of abundant biopolymers like alginate, pectin (B1162225), and glycosaminoglycans (GAGs). mdpi.comresearchgate.netnih.govnih.gov The ability of microorganisms to utilize this compound underscores their metabolic versatility and their vital role in global carbon cycling through the decomposition of organic matter. nih.govaloki.hu
The functional significance of Hexuronic acid, 4-deoxy-5-keto- as a carbon source is evident in various bacterial species that possess specific enzymatic pathways to channel it into their central metabolism. mdpi.comresearchgate.net In alginate-assimilating bacteria, for instance, the polymer is first depolymerized into unsaturated monosaccharides by enzymes called alginate lyases. mdpi.com This product is then non-enzymatically converted into Hexuronic acid, 4-deoxy-5-keto-. mdpi.com From this point, specialized metabolic pathways take over to convert it into metabolites that can enter central carbon routes like the Entner-Doudoroff pathway. mdpi.comresearchgate.net
Detailed research has elucidated the specific enzymatic steps involved in the utilization of this keto acid. In many bacteria, the primary metabolic fate of Hexuronic acid, 4-deoxy-5-keto- is its reduction to 2-keto-3-deoxy-D-gluconate (KDG). mdpi.comresearchgate.net This reaction is catalyzed by a specific reductase. For example, in Flavobacterium sp. strain UMI-01, an NADH-dependent reductase known as FlRed carries out this conversion. mdpi.com Similarly, Pseudomonas species employ an NADPH-dependent reductase for the same purpose. researchgate.net Following its formation, KDG is phosphorylated and then cleaved by an aldolase (B8822740) to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are central metabolic intermediates. researchgate.net
In addition to this reductive pathway, an alternative oxidative pathway has been identified in Flavobacterium sp. strain UMI-01. researchgate.net The same enzyme, FlRed, can also catalyze the oxidation of Hexuronic acid, 4-deoxy-5-keto- to produce 2-keto-3-deoxy-D-glucarate (KDGR), revealing a dual functionality for this enzyme and providing metabolic flexibility to the organism. researchgate.net
Furthermore, in certain probiotic bacteria such as Lacticaseibacillus rhamnosus, which metabolize GAGs, a different enzyme is crucial. nih.govnih.gov The enzyme 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) acts on Hexuronic acid, 4-deoxy-5-keto-, converting it to 3-deoxy-D-glycero-2,5-hexodiulosonate as part of the catabolic cascade for GAGs and pectin. nih.govwikipedia.orgebi.ac.uk This highlights the convergent evolution of metabolic strategies in different bacteria to utilize this common intermediate derived from various polysaccharide sources. The molecule itself is considered highly reactive due to the presence of an aldehyde group, which may be toxic to cells if not efficiently metabolized. nih.gov
The table below summarizes key enzymes involved in the microbial utilization of Hexuronic acid, 4-deoxy-5-keto-.
Table 1: Key Enzymes in the Microbial Metabolism of Hexuronic acid, 4-deoxy-5-keto-
| Enzyme Name | Abbreviation | Source Organism (Example) | Substrate | Product(s) | Metabolic Pathway | Cofactor Preference |
|---|---|---|---|---|---|---|
| 4-Deoxy-l-erythro-5-hexoseulose Uronic Acid Reductase | FlRed | Flavobacterium sp. strain UMI-01 | Hexuronic acid, 4-deoxy-5-keto- | 2-keto-3-deoxy-D-gluconate (KDG) | Alginate Catabolism (Entner-Doudoroff Pathway) | NADH mdpi.com |
| 4-Deoxy-l-erythro-5-hexoseulose Uronic Acid Reductase | A1-R | Sphingomonas sp. A1 | Hexuronic acid, 4-deoxy-5-keto- | 2-keto-3-deoxy-D-gluconate (KDG) | Alginate Catabolism (Entner-Doudoroff Pathway) | NADPH mdpi.com |
| 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase | KduI | Lacticaseibacillus rhamnosus, Escherichia coli | Hexuronic acid, 4-deoxy-5-keto- | 3-deoxy-D-glycero-2,5-hexodiulosonate | Pectin/Glycosaminoglycan Catabolism | Metal ion nih.govebi.ac.uk |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 2-keto-3-deoxy-D-glucarate |
| 2-keto-3-deoxy-D-gluconate |
| 3-deoxy-D-glycero-2,5-hexodiulosonate |
| 4-deoxy-L-erythro-5-hexoseulose uronic acid |
| 4-deoxy-L-threo-5-hexosulose-uronate |
| Alginate |
| Glyceraldehyde-3-phosphate |
| Glycosaminoglycans |
| Hexuronic acid, 4-deoxy-5-keto- |
| Pectin |
Biosynthesis and Catabolic Pathways of Hexuronic Acid, 4 Deoxy 5 Keto
Oxidative Pathway of Hexuronic Acids to α-Ketoglutarate
The oxidative pathway of hexuronic acids is a significant catabolic route in various microorganisms, converting these sugar acids into α-ketoglutarate, a key intermediate in the citric acid cycle. researchgate.net This pathway represents a direct link between the metabolism of certain carbohydrates and central energy production.
Precursors: D-Glucuronic Acid and D-Galacturonic Acid
The primary precursors for the oxidative pathway leading to the formation of Hexuronic acid, 4-deoxy-5-keto- and ultimately α-ketoglutarate are D-glucuronic acid and D-galacturonic acid. researchgate.netsci-hub.se
D-Glucuronic acid is a sugar acid derived from glucose. wikipedia.org It is a major component of many proteoglycans and is involved in detoxification processes in the liver. medchemexpress.com
D-Galacturonic acid is the main constituent of pectin (B1162225), a structural heteropolysaccharide found in the primary cell walls of terrestrial plants. wikipedia.orgacs.org Pectin-rich biomass, such as citrus peels and sugar beet pulp, serves as a significant source of D-galacturonic acid. researchgate.net
Enzymatic Steps Leading to Hexuronic acid, 4-deoxy-5-keto- Formation
The conversion of D-glucuronic acid and D-galacturonic acid to Hexuronic acid, 4-deoxy-5-keto- involves a series of enzymatic reactions. While the specific enzymes can vary between organisms, the general sequence is as follows:
Dehydration: The initial step in the catabolism of D-galacturonic acid can be its conversion to 5-keto-4-deoxy-galacturonate by a dehydratase. researchgate.net This intermediate can also be formed from the 4,5-unsaturated mono-uronates that are produced by the action of lyases on polygalacturonate. researchgate.net An enzyme, KduF, has been identified to catalyze this conversion from the unsaturated monouronate. researchgate.net
Isomerization: In some bacterial pathways, 5-keto-4-deoxyuronate isomerase (KduI) catalyzes the interconversion of 5-keto-4-deoxyuronate and 2,5-diketo-3-deoxygluconate. ebi.ac.ukebi.ac.uk
Another related compound, 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU), is formed from the degradation of alginate. researchgate.netnih.gov Alginate, a polysaccharide composed of D-mannuronic acid and L-guluronic acid, is broken down by alginate lyases into unsaturated monosaccharides, which are then converted to DEHU. nih.govmdpi.com
Involvement in Entner-Doudoroff Pathway Connections
The Entner-Doudoroff (ED) pathway is a metabolic route that catabolizes glucose to pyruvate (B1213749). wikipedia.org Hexuronic acid, 4-deoxy-5-keto- and its related compounds are linked to the ED pathway. For instance, 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) is reduced to 2-keto-3-deoxy-D-gluconate (KDG). nih.govmdpi.com KDG is then phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate of the ED pathway. mdpi.comnih.gov KDPG is subsequently cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate. mdpi.com This connection allows organisms to channel hexuronic acids into a central glycolytic pathway for energy production. nih.gov The ED pathway is considered a widespread and ancient pathway for glucose degradation. wikipedia.orgnih.govresearchgate.net
Alternative Metabolic Routes and Interconversions
Beyond the direct oxidative pathway to α-ketoglutarate and its connection to the Entner-Doudoroff pathway, Hexuronic acid, 4-deoxy-5-keto- and its isomers are involved in other metabolic transformations.
Isomerization Pathways
Isomerization reactions play a crucial role in directing intermediates into different metabolic fates. The enzyme 5-keto-4-deoxyuronate isomerase (KduI) is a key player in these pathways, catalyzing the interconversion between 5-keto-4-deoxyuronate and 3-deoxy-D-glycero-2,5-hexodiulosonate. ebi.ac.ukebi.ac.uk This isomerization is a critical step in the bacterial metabolism of pectin. ebi.ac.uk
Reductive Pathways
In addition to oxidative routes, reductive pathways are also significant in the metabolism of these compounds. A notable example is the reduction of 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) to 2-keto-3-deoxy-D-gluconate (KDG) by a specific reductase using NAD(P)H as a cofactor. researchgate.netnih.gov This step is essential for channeling alginate degradation products into the Entner-Doudoroff pathway. mdpi.com Interestingly, some enzymes, like FlRed from Flavobacterium sp., can catalyze both the reduction of DEHU using NADH and its oxidation using NAD+, demonstrating a dual functionality that can lead to either pyruvate production via the ED pathway or direct conversion to α-ketoglutarate. nih.govnih.gov
The table below summarizes the key enzymes and their functions in the metabolic pathways discussed.
| Enzyme Name | Function | Pathway Involvement |
| D-galacturonate dehydratase | Converts D-galacturonic acid to 5-keto-4-deoxy-galacturonate. researchgate.net | Oxidative Pathway |
| KduF | Catalyzes the conversion of 4,5-unsaturated mono-uronates to 5-keto-4-deoxy-galacturonate. researchgate.net | Oxidative Pathway |
| 5-keto-4-deoxyuronate isomerase (KduI) | Interconverts 5-keto-4-deoxyuronate and 2,5-diketo-3-dexoygluconate. ebi.ac.uk | Isomerization Pathway |
| DEHU reductase (e.g., FlRed) | Reduces 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) to 2-keto-3-deoxy-D-gluconate (KDG). nih.gov | Reductive Pathway, Entner-Doudoroff Pathway Connection |
| KDG kinase (KdgK) | Phosphorylates KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG). mdpi.com | Entner-Doudoroff Pathway |
| KDPG aldolase (Eda) | Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. mdpi.com | Entner-Doudoroff Pathway |
| FlRed (dual function) | Can also oxidize DEHU to 2-keto-3-deoxy-D-glucarate. nih.govnih.gov | Oxidative Pathway |
| FlDet | Converts 2-keto-3-deoxy-D-glucarate to α-ketoglutaric semialdehyde. nih.gov | Oxidative Pathway |
| FlDeg | Oxidizes α-ketoglutaric semialdehyde to α-ketoglutaric acid. nih.gov | Oxidative Pathway |
Enzymology and Mechanistic Investigations of Hexuronic Acid, 4 Deoxy 5 Keto Transforming Enzymes
Enzymes Catalyzing the Formation of 4-Deoxy-5-keto-Hexuronic Acid
The biosynthesis of 4-deoxy-5-keto-hexuronic acid isomers is accomplished through various enzymatic routes, primarily involving the degradation of larger polysaccharides.
Glucarate (B1238325) Dehydratases
Glucarate dehydratases (EC 4.2.1.40) are enzymes that act on D-glucarate, an aldaric acid. ebi.ac.ukwikipedia.org These enzymes catalyze the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (also known as 5-dehydro-4-deoxy-D-glucarate). ebi.ac.uknih.gov This product is structurally analogous to the isomers of 4-deoxy-5-keto-hexuronic acid derived from pectin (B1162225) and alginate.
The reaction mechanism of glucarate dehydratase, a member of the enolase superfamily, involves the abstraction of a proton at C5, followed by the elimination of a water molecule from C4. ebi.ac.uk While the product is a 4-deoxy-5-keto-hexuronic acid derivative, the substrate is D-glucarate, not an unsaturated monouronate derived from polysaccharide degradation. This positions glucarate dehydratase in a related but separate metabolic context.
Aldaric Acid Lactone Isomerases (Gli, Gci)
A review of the scientific literature did not yield specific information on enzymes designated as Aldaric Acid Lactone Isomerases with the gene names Gli or Gci being directly involved in the formation of 4-deoxy-5-keto-hexuronic acid. Aldaric acids can form lactones, and isomerases acting on these lactones would be expected to catalyze intramolecular rearrangements. wikipedia.org However, their direct role in the primary formation pathways of 4-deoxy-5-keto-hexuronic acid from unsaturated uronates is not documented in the reviewed sources.
KdgF Activity (Enzymatic Formation from 4,5-Unsaturated Uronates)
The enzyme KdgF has been identified as a key player in the formation of 4-deoxy-5-keto-hexuronic acid from 4,5-unsaturated monouronates. Previously, this conversion was thought to occur spontaneously, but research has demonstrated that KdgF catalyzes this ketonization step. This enzymatic activity is crucial for the efficient metabolism of both pectin and alginate.
KdgF facilitates the conversion of the cyclic, unsaturated uronate into a linear, ketonized form. The proposed mechanism involves ring opening to generate a linear enol intermediate, followed by an enzyme-catalyzed enol-keto tautomerization to produce the final 4-deoxy-5-keto-hexuronic acid.
Oligogalacturonate Lyase Products and Unsaturated Monouronate Conversion
The substrates for KdgF are generated by the action of lyases on pectic polysaccharides. Specifically, oligogalacturonate lyases cleave polygalacturonate (a major component of pectin) via a β-elimination mechanism. This reaction produces unsaturated oligogalacturonates, which are further broken down by other lyases into 4,5-unsaturated monouronates.
These unsaturated monouronates, such as 4,5-unsaturated galacturonate, are then the direct substrates for the KdgF enzyme, which converts them into 5-keto-4-deoxyuronate (an isomer of 4-deoxy-5-keto-hexuronic acid). A parallel pathway exists for alginate degradation, where alginate lyases generate 4,5-unsaturated mannuronate, which is subsequently converted by KdgF to 4-deoxy-L-erythro-5-hexoseulose uronate.
Enzymes Catalyzing the Degradation of 4-Deoxy-5-keto-Hexuronic acid
Once formed, 4-deoxy-5-keto-hexuronic acid isomers are further metabolized by a series of enzymes, channeling them into central metabolic pathways. The specific enzymes involved depend on the stereoisomer of the substrate, which in turn is determined by its origin (pectin or alginate).
In the pectin degradation pathway, 5-keto-4-deoxyuronate (DKI) is first isomerized by 5-keto-4-deoxyuronate isomerase (KduI) . This enzyme, also known as 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase, catalyzes the conversion of DKI to 2,5-diketo-3-deoxygluconate. nih.gov Subsequently, 2,5-diketo-3-deoxygluconate reductase (KduD) reduces this product to 2-keto-3-deoxy-D-gluconate (KDG), which can then enter the Entner-Doudoroff pathway.
In the alginate degradation pathway, 4-deoxy-L-erythro-5-hexoseulose uronate (DEH) is the substrate for DEH reductase . nih.govwikipedia.org This enzyme catalyzes the reduction of DEH to 2-keto-3-deoxy-D-gluconate (KDG), similarly linking alginate metabolism to the Entner-Doudoroff pathway. nih.gov Bacterial DEH reductases typically belong to the short-chain dehydrogenase/reductase (SDR) or β-hydroxy acid dehydrogenase (β-HAD) superfamilies. nih.govwikipedia.org
Table 2: Degradation Enzymes for 4-Deoxy-5-keto-Hexuronic Acid Isomers
| Substrate | Enzyme | Gene Name | Product |
|---|---|---|---|
| 5-keto-4-deoxyuronate (DKI) | 5-keto-4-deoxyuronate isomerase | kduI | 2,5-diketo-3-deoxygluconate |
| 2,5-diketo-3-deoxygluconate | 2,5-diketo-3-deoxygluconate reductase | kduD | 2-keto-3-deoxy-D-gluconate (KDG) |
5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (KdgD)
5-Keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD), with the systematic name 5-dehydro-4-deoxy-D-glucarate hydro-lyase (decarboxylating; 2,5-dioxopentanoate-forming), is a crucial enzyme in the oxidative pathway of hexuronic acid metabolism. nih.govwikipedia.org It catalyzes the dehydration and decarboxylation of its substrate, 5-keto-4-deoxy-D-glucarate, to produce α-ketoglutarate semialdehyde. nih.govnih.gov This enzyme is classified under EC 4.2.1.41 and belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org
The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), have been determined for KdgD from several bacterial species, providing insights into their catalytic efficiency. A comparative study of KdgD from Acinetobacter baylyi ADP1, Comamonas testosteroni KF-1, and Polaromonas naphthalenivorans CJ2 revealed variations in their kinetic profiles. nih.gov
The enzyme from A. baylyi exhibited the highest catalytic activity among the three, with a k_cat of 4.5 s⁻¹. The enzymes from C. testosteroni and P. naphthalenivorans showed slightly lower catalytic rates. Notably, all three enzymes displayed similar substrate affinities, with K_m values around 1.0 to 1.1 mM. nih.gov
| Enzyme Source | K_m (mM) | k_cat (s⁻¹) |
| Acinetobacter baylyi ADP1 | 1.0 | 4.5 |
| Comamonas testosteroni KF-1 | 1.1 | 3.1 |
| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 |
This table presents the kinetic parameters of 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (KdgD) from different bacterial sources. The data is sourced from a 2016 study that identified and characterized two new KdgD enzymes. nih.gov
KdgD is a member of the class I aldolase (B8822740) family and is sub-grouped into the N-acetylneuraminate lyase superfamily. nih.gov Its catalytic mechanism is proposed to involve the formation of a Schiff-base intermediate with the substrate, a characteristic feature of this enzyme family. ebi.ac.uk The reaction proceeds through a dehydration and subsequent decarboxylation of 5-keto-4-deoxy-D-glucarate.
While detailed site-directed mutagenesis studies specifying the exact active site residues for KdgD are not extensively documented in the provided context, structural studies of the enzyme from Agrobacterium tumefaciens in complex with substrate analogues like pyruvate (B1213749) and 2-oxoadipic acid have provided significant insights. rcsb.org These studies suggest a structure-based mechanism that, while belonging to the Class I aldolase family, does not follow a typical retro-aldol condensation mechanism. rcsb.org The active site is located in a tunnel within the enzyme structure.
The three-dimensional structure of KdgD from Agrobacterium tumefaciens (AtKdgD) has been determined by X-ray crystallography, providing a detailed view of its architecture and active site. rcsb.orgresearchgate.net The crystal structures of the native enzyme and its complexes with the substrate analogues pyruvate and 2-oxoadipic acid have been solved to high resolutions (1.7 Å, 1.5 Å, and 2.1 Å, respectively). rcsb.org
These structural studies revealed that AtKdgD is a homo-tetramer. rcsb.orgresearchgate.net The analysis of the enzyme-ligand complexes has been instrumental in proposing a detailed, structure-based catalytic mechanism. It highlights how the substrate binds within the active site and the conformational changes that may occur during catalysis. The structural data confirms that while KdgD is a member of the Class I aldolase protein family, its mechanism deviates from the canonical retro-aldol condensation reaction. rcsb.org
The thermal stability of KdgD enzymes varies between different organisms. A study comparing the enzymes from A. baylyi, C. testosteroni, and P. naphthalenivorans demonstrated that the enzymes from C. testosteroni and P. naphthalenivorans possess higher thermal stability than the A. baylyi enzyme. nih.gov This suggests adaptations to different environmental conditions for these microorganisms.
The activity of these enzymes is also influenced by temperature. The optimal temperature for activity and the temperature at which the enzyme begins to denature are important characteristics. For instance, the higher thermal stability of the KdgD from C. testosteroni and P. naphthalenivorans indicates they can function at higher temperatures compared to the enzyme from A. baylyi. nih.gov
4-Deoxy-L-threo-5-hexosulose-uronate Ketol-Isomerase (KduI)
4-Deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI), also known as 5-keto-4-deoxyuronate isomerase, is an enzyme that catalyzes the isomerization of 4-deoxy-L-threo-5-hexosulose-uronate. wikipedia.orgebi.ac.uk This enzyme, classified under EC 5.3.1.17, belongs to the family of isomerases, specifically those that interconvert aldoses and ketoses. wikipedia.org
The primary role of KduI is to catalyze the reversible isomerization of 4-deoxy-L-threo-5-hexosulose-uronate to 3-deoxy-D-glycero-2,5-hexodiulosonate. wikipedia.org This reaction is a key step in the metabolic pathways of pectins and glycosaminoglycans. ebi.ac.uknih.gov The enzyme exhibits a high degree of substrate specificity, acting on 4-deoxy-L-threo-5-hexosulose uronate as its specific substrate. wikipedia.org
Recent structural and functional studies on KduI from Lacticaseibacillus rhamnosus have provided significant insights into the basis of its reaction specificity. nih.govnih.gov The crystal structure reveals a hexameric assembly where each subunit contains a β-helix scaffold. The active site is located in a cleft within each subunit. nih.gov
The specificity of the isomerization reaction is dictated by the precise arrangement of amino acid residues within this active site, which interact with the substrate through hydrogen bonds and other contacts. nih.gov Site-directed mutagenesis studies have identified several key residues crucial for catalysis, including Arg163, Ile165, Thr184, Thr194, His200, Arg203, Tyr207, Met262, and Tyr269. nih.gov Furthermore, the activity of L. rhamnosus KduI is dependent on a metal ion, which is coordinated by four residues in the active site: His198, His200, Glu205, and His248. nih.gov The binding of substrate analogs to the active site cleft has confirmed the roles of these residues in substrate recognition and catalysis, providing a structural basis for the enzyme's high specificity in the isomerization reaction. nih.gov
Structural Biology of Transforming Enzymes
The enzymes responsible for metabolizing derivatives of hexuronic acid, including 4-deoxy-5-keto-hexuronic acid, often belong to large and functionally diverse protein superfamilies. Understanding their three-dimensional structure is paramount to elucidating their catalytic mechanisms.
Cupin Superfamily: A significant number of enzymes that act on sugar derivatives are members of the cupin superfamily. nih.govwikipedia.org This superfamily is characterized by a conserved β-barrel fold, likened to a small barrel or 'cupa' in Latin. nih.gov Initially identified in plant seed storage proteins, the cupin superfamily is now recognized for its immense functional diversity, encompassing enzymes like isomerases and epimerases involved in carbohydrate modification. nih.govnih.gov The enzyme 5-keto-4-deoxyuronate isomerase (KduI), which catalyzes a step in pectin metabolism, is a metalloprotein structurally homologous to the cupin superfamily. ebi.ac.uk These enzymes often form multimeric structures, such as the hexameric assembly of KduI from Lacticaseibacillus rhamnosus, with each subunit adopting a β-helix as a basic scaffold. nih.gov The active site is typically located in a cleft on the enzyme subunit. nih.gov
Metalloproteins: Many enzymes within the cupin superfamily are metalloproteins, requiring a metal ion for their catalytic activity. nih.gov While iron is a common cofactor in many enzymatic cupins, others can utilize zinc (Zn²⁺), copper, nickel, or manganese. nih.gov This metal ion is crucial for the specific chemistry that occurs within the conserved tertiary structure of the enzyme. nih.gov For instance, 5-keto-4-deoxyuronate isomerase (KduI) is a known metalloprotein. ebi.ac.uk
Cofactor Requirements
The catalytic activity of many enzymes is dependent on the presence of non-protein chemical compounds known as cofactors.
Zn²⁺: While a broad range of metal ions can act as cofactors for cupin superfamily enzymes, zinc (Zn²⁺) is among the notable examples. nih.gov The specific cofactor requirement is dictated by the unique active site architecture of each enzyme, which in turn determines the type of chemical reaction it can catalyze. nih.gov
DEHU Reductases
A critical step in the metabolism of 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU), an isomer of 4-deoxy-5-keto-hexuronic acid, is its reduction. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as DEHU reductases. Examples of these reductases include SjRed from the brown alga Saccharina japonica and FlRed from the bacterium Flavobacterium sp. UMI-01. nih.govresearchgate.net
Substrate Specificity and Coenzyme Preference (NAD(P)H)
DEHU reductases exhibit specificity for their substrate and a preference for a particular coenzyme. These enzymes typically utilize the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride donor for the reduction reaction. nih.govresearchgate.net
For example, SjRed was found to specifically act on DEHU among fourteen different compounds tested, converting it to 2-keto-3-deoxy-gluconate (KDG) in the presence of NADPH. researchgate.net Similarly, FlRed from Flavobacterium sp. strain UMI-01 is a DEHU-specific reductase that uses NAD(P)H. nih.gov Interestingly, FlRed can also catalyze the reverse reaction, the oxidation of DEHU, showing a preference for NAD⁺ over NADP⁺. nih.gov The kinetic parameters often reveal a lower Km value for the preferred coenzyme, indicating a higher affinity. For FlRed, the Km for NADH was found to be approximately 2.6-fold lower than that for NAD⁺. nih.gov
Classification within Enzyme Superfamilies (SDR, β-HAD, AKR)
DEHU reductases are classified into several large enzyme superfamilies based on their sequence and structural similarities. These include the Short-chain dehydrogenases/reductases (SDR), β-hydroxyacid dehydrogenase (β-HAD), and Aldo-keto reductase (AKR) superfamilies. researchgate.netd-nb.inforesearchgate.net
SDR Superfamily: This is one of the largest known protein superfamilies, whose members typically share only 20-30% sequence identity but have a common structural fold known as the Rossmann fold for nucleotide binding. d-nb.infonih.govnih.gov SDRs are involved in a wide array of metabolic processes, including carbohydrate metabolism. d-nb.info
β-HAD Superfamily: Some DEHU reductases, like VsRed-1 from Vibrio splendidus, belong to this superfamily. researchgate.net These enzymes possess a coenzyme-binding motif that is a slight modification of the one found in the SDR superfamily. researchgate.net
Structural Determinants for Coenzyme Specificity
The preference for NADH versus NADPH is determined by specific structural features within the coenzyme-binding site of the reductase. frontiersin.orgnih.govnih.gov Generally, enzymes that favor NADP⁺ have larger binding pockets with positively charged or hydrogen-bond-donating residues that can interact with the 2'-phosphate group of the adenine ribose. frontiersin.org Conversely, NAD⁺-preferring enzymes often contain negatively charged residues (like aspartate) that would create repulsion with the phosphate group of NADP⁺ and instead form hydrogen bonds with the 2'- and 3'-hydroxyl groups of the NAD⁺ ribose. frontiersin.orgnih.gov The Rossmann fold is a recurring structural motif for coenzyme binding. frontiersin.org Protein engineering studies have demonstrated that mutating key amino acid residues in the coenzyme-binding site can successfully switch the specificity from NAD⁺ to NADP⁺ or vice versa. nih.govnih.govnih.govnih.gov
Functional Genomics and Novel Enzyme Discovery
Functional genomics provides powerful tools for discovering novel enzymes and elucidating metabolic pathways. vtt.finih.gov By combining transcript profiling (like cDNA-AFLP) with metabolite analysis, researchers can identify genes that are upregulated in response to specific substrates or metabolic conditions. vtt.finih.gov This approach allows for the genome-wide identification of genes involved in specific metabolic pathways, including those for hexuronic acid metabolism. nih.govnih.gov For instance, the expression of genes encoding enzymes like FlRed and other components of the DEHU metabolic pathway has been shown to be upregulated in the presence of alginate, the polysaccharide precursor of DEHU. nih.gov This integrated approach is crucial for discovering new enzymes and understanding the regulation of these complex biosynthetic pathways. vtt.finih.gov
Enzyme Engineering and Optimization for Biocatalytic Applications
The advancement of biocatalysis for industrial applications hinges on the availability of robust and efficient enzymes. While naturally occurring enzymes that transform intermediates like Hexuronic acid, 4-deoxy-5-keto- possess inherent catalytic capabilities, they often require optimization to meet the demands of large-scale bioprocesses. Enzyme engineering, through techniques such as directed evolution and rational design, offers powerful tools to enhance enzyme properties, including catalytic efficiency, stability, and substrate specificity. Although specific engineering studies on 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) are not extensively documented in publicly available research, the principles and successes achieved with functionally related enzymes, such as other sugar isomerases and aldo-keto reductases, provide a clear blueprint for the potential optimization of KduI and its associated pathways.
Strategies for Enhancing Catalytic Efficiency
For instance, a study on sucrose (B13894) isomerase from Erwinia sp. Ejp617 (ErSIase) utilized random mutagenesis followed by high-throughput screening to identify key amino acid positions for enhancing catalytic performance. nih.gov Through this process, a double-site mutant, ErSIase_Q209S-R456H, was developed that exhibited a specific activity of 684 U/mg, a remarkable 17.5-fold increase compared to the wild-type enzyme. nih.gov This significant improvement was attributed to an optimized hydrogen bond network and reduced steric hindrance, as suggested by in silico analysis. nih.gov
Similarly, site-directed mutagenesis on a glucose isomerase (TEGI-M) from Thermoanaerobacter ethanolicus led to the creation of the TEGI-M2 mutant. This engineered enzyme showed a 2.0-fold increase in enzyme activity and a significant decrease in its Km value from 234.2 mM to 85.9 mM, indicating a much higher affinity for its substrate. nih.gov
These examples underscore how targeted mutations can dramatically boost the performance of isomerases, a strategy directly applicable to KduI for optimizing the conversion of Hexuronic acid, 4-deoxy-5-keto-.
Table 1: Enhanced Catalytic Efficiency of Engineered Sugar Isomerases
| Enzyme (Source) | Mutation(s) | Wild-Type Specific Activity (U/mg) | Mutant Specific Activity (U/mg) | Fold Increase in Activity | Reference |
|---|---|---|---|---|---|
| Sucrose Isomerase (Erwinia sp. Ejp617) | Q209S / R456H | ~39 | 684 | 17.5 | nih.gov |
Altering Substrate Specificity through Directed Evolution
In biocatalysis, it is often desirable to alter an enzyme's substrate specificity to act on non-natural substrates or to improve its selectivity for a particular substrate within a complex mixture. Directed evolution has been instrumental in achieving such goals.
A compelling example is the laboratory evolution of an NADH-dependent reductase, FucO, from E. coli. The wild-type enzyme is specific for short-chain aldehydes like (S)-lactaldehyde. Through iterative saturation mutagenesis targeting active site residues, a double mutant (N151G/L259V), named DA1472, was created. nih.gov This engineered variant exhibited a dramatic shift in substrate specificity, showing a staggering 9000-fold increase in catalytic efficiency (kcat/Km) for the bulky, non-natural substrate phenylacetaldehyde (B1677652) compared to the wild-type enzyme. nih.gov Crystal structure analysis revealed that the mutations created more space in the active site, allowing it to accommodate the larger substrate without altering the main protein structure. nih.gov
This approach could be invaluable for engineering enzymes in the hexuronic acid degradation pathway. For example, an aldo-keto reductase could be engineered to specifically target D-galacturonic acid, a major component of pectin, thereby creating a more efficient pathway for its valorization. nih.gov Research has already identified that the aldo-keto reductase Gcy1 in Saccharomyces cerevisiae is primarily responsible for the reduction of D-galacturonic acid to L-galactonate. nih.gov Engineering Gcy1 or similar reductases could enhance this conversion for biotechnological applications.
Table 2: Shift in Substrate Specificity of an Engineered Aldehyde Reductase (FucO)
| Enzyme Variant | Substrate | kcat/Km (M⁻¹s⁻¹) | Fold Increase vs. Wild-Type | Reference |
|---|---|---|---|---|
| Wild-Type FucO | Phenylacetaldehyde | 0.2 | - | nih.gov |
Improving Enzyme Stability for Industrial Processes
The stability of a biocatalyst under operational conditions (e.g., high temperature, non-optimal pH) is crucial for its economic viability. Protein engineering offers effective strategies to enhance the thermostability and pH tolerance of enzymes.
In the case of the engineered glucose isomerase TEGI-M2, the mutations not only improved its catalytic efficiency but also its stability. The optimal temperature for TEGI-M2 activity was 85 °C. nih.gov In another study, semi-rational design was applied to an isoamylase (B1167963) from Bacillus lentus. The mutant R505P showed enhanced thermal stability, while the R505E mutant had improved stability in acidic conditions. researchgate.net These improvements are often the result of new interactions within the protein structure, such as stabilized hydrogen bond networks or better hydrophobic packing, which increase the protein's resistance to unfolding.
Such strategies could be applied to KduI or related enzymes to create more robust biocatalysts suitable for industrial-scale production of valuable chemicals from hexuronic acid intermediates. The development of whole-cell biocatalysts, where the engineered enzyme is expressed within a microbial host like Saccharomyces cerevisiae, can further enhance stability and facilitate continuous production processes, as demonstrated in the biocatalytic production of adipic acid from glucose. researchgate.netnih.gov
Molecular Biology and Genetic Regulation of Hexuronic Acid, 4 Deoxy 5 Keto Metabolism
Identification of Gene Clusters Involved in Hexuronate Degradation
The genes responsible for the catabolism of DEHU are often found organized in clusters within the genomes of alginate-utilizing bacteria. These clusters typically encode the necessary enzymes for the transport and breakdown of alginate and its derivatives.
In the marine bacterium Sphingomonas sp. A1, the genes for alginate import and degradation are located in an operon. This includes genes encoding an ATP-binding cassette (ABC) transporter system for alginate uptake, as well as endo- and exo-type alginate lyases that break down alginate into unsaturated monouronates. mdpi.com These monouronates are then converted to DEHU. mdpi.com Interestingly, the gene for the subsequent enzyme in the pathway, DEHU reductase (A1-R), is not part of this main alginate utilization operon and is found elsewhere in the genome. mdpi.com
In Flavobacterium sp. strain UMI-01, the gene for DEHU reductase, flred, is located within an alginolytic operon, alongside other genes involved in alginate metabolism. mdpi.com This bacterium possesses a dual metabolic pathway for DEHU. The reductive pathway converts DEHU to 2-keto-3-deoxy-D-gluconate (KDG), which then enters the Entner-Doudoroff pathway. nih.govnih.gov In addition, an oxidative pathway has been identified where DEHU is oxidized to 2-keto-3-deoxy-D-glucarate (KDGR). nih.govnih.gov This oxidative pathway involves two key enzymes, FlDet and FlDeg, whose genes are also found in the vicinity of other alginate metabolism genes. nih.gov
The organization of these gene clusters can vary among different bacterial species. For instance, in some bacteria, the genes for the degradation of pectin-derived uronates, which share some intermediates with the DEHU pathway, are also clustered. mdpi.com In Catenovulum sp. CCB-QB4, genes encoding enzymes for the degradation of various uronic acid-containing polysaccharides, including those that lead to KDG, have been identified. nih.gov The table below summarizes key genes and their functions in DEHU metabolism.
Table 1: Key Genes in 4-deoxy-5-keto-hexuronic acid (DEHU) Metabolism
| Gene/Enzyme | Function | Organism(s) | Citation(s) |
|---|---|---|---|
| Alginate Lyases | Degrade alginate into unsaturated monouronates | Sphingomonas sp. A1, Flavobacterium sp. UMI-01 | mdpi.comnih.gov |
| KdgF | Catalyzes the conversion of unsaturated monouronates to DEHU | Halomonas sp. | mdpi.com |
| DEHU Reductase (e.g., A1-R, FlRed) | Reduces DEHU to 2-keto-3-deoxy-D-gluconate (KDG) | Sphingomonas sp. A1, Flavobacterium sp. UMI-01 | mdpi.comnih.gov |
| KDG Kinase (KdgK) | Phosphorylates KDG to KDPG | Escherichia coli | mdpi.com |
| KDPG Aldolase (B8822740) (Eda) | Cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate | Escherichia coli | mdpi.com |
| FlRed (oxidase activity) | Oxidizes DEHU to 2-keto-3-deoxy-D-glucarate (KDGR) | Flavobacterium sp. UMI-01 | nih.govnih.gov |
| FlDet | Converts KDGR to α-ketoglutaric semialdehyde (α-KGSA) | Flavobacterium sp. UMI-01 | nih.gov |
| FlDeg | Oxidizes α-KGSA to α-ketoglutaric acid | Flavobacterium sp. UMI-01 | nih.gov |
Transcriptional Regulation of Pathway Enzymes (e.g., ExuR, KdgR Regulons)
The expression of the enzymatic machinery for DEHU metabolism is tightly regulated to ensure efficient utilization of alginate as a carbon source. This regulation occurs primarily at the transcriptional level, involving specific transcription factors and their corresponding regulons.
In Sphingomonas sp. A1, the expression of the alginate import and degradation operon is under the control of the transcriptional factor AlgO. mdpi.com However, the DEHU reductase gene (A1-R) in this organism appears to be constitutively expressed, suggesting a different regulatory mechanism. mdpi.com
In Flavobacterium sp. strain UMI-01, the presence of alginate has been shown to upregulate the expression of the genes involved in both the reductive and oxidative pathways of DEHU metabolism, including FlRed, FlDet, and FlDeg. nih.gov This indicates a coordinated regulatory response to the availability of the substrate.
While the specific regulators for the DEHU pathway are being elucidated, the broader context of hexuronate metabolism provides insights into potential regulatory networks. In many gammaproteobacteria, the metabolism of hexuronates is controlled by repressors from the GntR family, such as ExuR and UxuR. mdpi.com The KdgR regulon is also known to control the downstream steps of hexuronate catabolism, including the genes for KDG kinase (kdgK) and KDPG aldolase (eda). researchgate.net Disruption of exuR and kdgR in Klebsiella pneumoniae has been shown to affect hexuronate metabolism. researchgate.net While a direct regulatory link between ExuR/KdgR and the specific DEHU pathway from alginate has not been definitively established in all organisms, the involvement of KDG as a central intermediate suggests a potential for cross-regulation.
The table below summarizes the key transcriptional regulators and their roles in the metabolism of hexuronates, including intermediates relevant to the DEHU pathway.
Table 2: Transcriptional Regulators in Hexuronate and DEHU Metabolism
| Regulator | Regulon/Function | Organism(s) | Citation(s) |
|---|---|---|---|
| AlgO | Controls the expression of the alginate import and degradation operon | Sphingomonas sp. A1 | mdpi.com |
| ExuR | Represses genes involved in the metabolism of various hexuronates | Gammaproteobacteria, Klebsiella pneumoniae | mdpi.comresearchgate.net |
| KdgR | Controls the expression of genes in the downstream KDG metabolism pathway | Gammaproteobacteria, Klebsiella pneumoniae | researchgate.net |
| UxuR | Controls D-glucuronate metabolism | Gammaproteobacteria | mdpi.com |
Genetic Engineering of Microorganisms for Pathway Elucidation and Enhanced Utilization
Genetic engineering has been a powerful tool for both elucidating the metabolic pathway of DEHU and for enhancing its utilization in industrially relevant microorganisms. By introducing and modifying genes, researchers can create microbial cell factories capable of converting alginate-derived DEHU into valuable products.
A notable example is the engineering of the yeast Saccharomyces cerevisiae, which is naturally unable to utilize alginate or its derivatives. kyoto-u.ac.jp To enable DEHU metabolism, researchers have successfully introduced a set of four genes into S. cerevisiae:
A gene encoding a DEH transporter.
A gene for an NAD(P)H-dependent DEH reductase to convert DEHU to KDG. kyoto-u.ac.jpnih.gov
A gene for KDG kinase (KdgK) to phosphorylate KDG. mdpi.com
A gene for KDPG aldolase (Eda) to cleave KDPG into central metabolic intermediates. mdpi.com
Through this approach, engineered S. cerevisiae strains have been created that can efficiently utilize DEHU as a carbon source. mdpi.comkyoto-u.ac.jp
The table below lists the key genetic modifications and their outcomes in the engineering of microorganisms for DEHU utilization.
Table 3: Genetic Engineering for DEHU Metabolism
| Microorganism | Genetic Modification | Outcome | Citation(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Introduction of genes for DEH transporter, DEH reductase, KDG kinase, and KDPG aldolase | Enabled utilization of DEHU as a carbon source | mdpi.comkyoto-u.ac.jp |
| Saccharomyces cerevisiae | Adaptive evolution leading to an E17G mutation in DEH reductase | Enhanced reductase activity and improved aerobic growth on DEHU | kyoto-u.ac.jpnih.gov |
Synthetic and Chemoenzymatic Production of Hexuronic Acid, 4 Deoxy 5 Keto and Analogues
Chemical Synthesis Schemes for Deoxy-Keto-Uronates
While chemoenzymatic methods are prominent, chemical synthesis provides an alternative route to deoxy-keto-uronates and their analogs. These methods often involve multi-step processes with careful control of stereochemistry.
A notable approach involves the synthesis of 4-deoxy-D-xylo-hexose, a related deoxy sugar. The synthesis starts from a protected galactopyranoside, such as methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside. The key step is an SN2 displacement of the 4-methylsulfonyloxy group using iodide, which leads to an inversion of configuration at the C-4 position, yielding methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-iodo-α-D-glucopyranoside. Subsequent de-iodination and deprotection steps would lead to the final 4-deoxyhexose product. uniprot.orgresearchgate.net
Another relevant synthesis is that of 4-deoxy analogs of 2-acetamido-2-deoxy-D-glucose. nih.gov While not a uronic acid, this synthesis demonstrates the chemical strategies for deoxygenation at the C-4 position of a hexose (B10828440) ring, a key structural feature of the target compound.
The synthesis of glucuronic acid derivatives, which are structurally related to the target compound, often involves the protection of the hydroxyl groups and the aldehyde, followed by oxidation at C-6. acs.orgnih.govacs.org For instance, a laboratory synthesis of a uronic acid from an aldose requires the protection of the aldehyde and hydroxyl groups, often through conversion to cyclic acetals, before the oxidation step. psu.edu A direct chemical synthesis for Hexuronic acid, 4-deoxy-5-keto- is not prominently described in the reviewed literature, suggesting that chemoenzymatic routes are currently more prevalent.
Chemoenzymatic Synthesis Approaches Utilizing Specific Enzymes
Chemoenzymatic synthesis, which combines chemical steps with biological catalysis, offers a powerful and often more efficient route for the production of complex carbohydrates like Hexuronic acid, 4-deoxy-5-keto-, and its analogs. These methods leverage the high specificity of enzymes to achieve transformations that are challenging to perform through purely chemical means.
A primary pathway for the production of a key analog, 4-deoxy-L-erythro-5-hexoseulose uronate (DEH), involves the enzymatic degradation of alginate, a polysaccharide found in brown macroalgae. mdpi.comresearchgate.net This process typically utilizes a combination of endo- and exo-type alginate lyases.
Enzymatic Depolymerization of Alginate:
Endo-type alginate lyases cleave the alginate polymer internally, generating smaller oligosaccharide fragments.
Exo-type alginate lyases then act on these fragments, releasing unsaturated monosaccharides, specifically 4,5-unsaturated uronates. mdpi.comresearchgate.net
These unsaturated uronates can then undergo a non-enzymatic or an enzyme-catalyzed conversion to DEH. mdpi.com The enzyme 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) is a key player in the subsequent metabolism of these compounds, catalyzing the isomerization of 4-deoxy-L-threo-5-hexosulose uronate to 3-deoxy-D-glycero-2,5-hexodiulosonate. uniprot.orgnih.govwikipedia.orgyeastgenome.orguniprot.org
Research has demonstrated the efficient production of DEH using recombinant alginate lyases from various microbial sources, such as Falsirhodobacter sp. alg1. nih.govnih.gov In one study, purified recombinant AlyFRA and AlyFRB enzymes from this bacterium yielded approximately 96.8% DEH from sodium alginate. nih.govnih.gov
The use of immobilized enzymes offers significant advantages for industrial-scale production, including enzyme reusability and process stability. Studies have shown successful DEH production using alginate lyases immobilized on matrices like κ-carrageenan. In one such experiment, immobilized enzymes were reused seven times, achieving a DEH yield of 79.6%. nih.govnih.gov
Table 1: Enzymes in the Chemoenzymatic Synthesis of Deoxy-Keto-Uronate Analogs
| Enzyme Name | EC Number | Source Organism (Example) | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Alginate Lyase (endo-type) | 4.2.2.3 | Falsirhodobacter sp. alg1 | Alginate | Alginate oligosaccharides | nih.govnih.gov |
| Alginate Lyase (exo-type) | 4.2.2.11 | Falsirhodobacter sp. alg1 | Alginate oligosaccharides | 4,5-Unsaturated uronates | nih.govnih.gov |
| 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) | 5.3.1.17 | Escherichia coli, Lacticaseibacillus rhamnosus | 4-deoxy-L-threo-5-hexosulose uronate | 3-deoxy-D-glycero-2,5-hexodiulosonate | uniprot.orgnih.govwikipedia.orgyeastgenome.orguniprot.org |
Production of Intermediates and Derivatives for Research Standards
The intermediates and derivatives of Hexuronic acid, 4-deoxy-5-keto- are crucial for studying metabolic pathways and for the synthesis of more complex molecules. The chemoenzymatic degradation of alginate provides a direct route to several of these valuable compounds.
Key Intermediates and Their Production:
4-deoxy-L-erythro-5-hexoseulose uronate (DEH): As detailed above, DEH is a key intermediate produced from the unsaturated uronates. It can be purified from the reaction mixture for use as a research standard. core.ac.uk
3-deoxy-D-glycero-2,5-hexodiulosonate: This is the product of the isomerization of 4-deoxy-L-threo-5-hexosulose uronate by the enzyme KduI. uniprot.orgnih.govwikipedia.orgyeastgenome.orguniprot.org Its production relies on the availability of its precursor and the specific isomerase.
The synthesis of derivatives often involves chemical modifications of these enzymatically produced intermediates. For example, the synthesis of methyl and phenyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid has been explored as model compounds for hexenuronic acid moieties. acs.org Furthermore, the synthesis of various derivatives of glucuronic acid, such as amides and esters, has been extensively studied and provides a framework for creating derivatives of the target compound for research purposes. acs.orgnih.govacs.org
Table 2: Research Intermediates and Derivatives
| Compound Name | Precursor | Production Method | Key Enzymes/Reagents | Use | Reference |
|---|---|---|---|---|---|
| 4,5-Unsaturated Uronates | Alginate | Chemoenzymatic | Endo- and Exo-Alginate Lyases | Precursor for DEH synthesis | mdpi.comresearchgate.net |
| 4-deoxy-L-erythro-5-hexoseulose uronate (DEH) | 4,5-Unsaturated Uronates | Chemoenzymatic/Non-enzymatic | Alginate Lyases | Research standard, precursor for further enzymatic conversion | nih.govnih.govcore.ac.uk |
| 3-deoxy-D-glycero-2,5-hexodiulosonate | 4-deoxy-L-threo-5-hexosulose uronate | Enzymatic | 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) | Research standard in metabolic studies | uniprot.orgnih.govwikipedia.orgyeastgenome.orguniprot.org |
| Methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid | Glucuronic acid derivative | Chemical Synthesis | Various chemical reagents | Model compound for hexenuronic acid moieties | acs.org |
Biotechnological Applications and Bioengineering Potential
Role in Biorefinery for Value-Added Chemical Production
DEHU serves as a central precursor in engineered metabolic pathways for the production of various commercially important chemicals. mdpi.comresearchgate.net By harnessing and optimizing the microbial pathways that utilize DEHU, it is possible to create sustainable and efficient bioproduction platforms.
A notable application of DEHU is in the production of α-ketoglutarate (α-KG), a dicarboxylic acid with broad applications in the food, pharmaceutical, and chemical industries. wikipedia.org Certain alginate-assimilating bacteria possess a dual metabolic pathway for DEHU. nih.gov While the conventional pathway reduces DEHU, a newly discovered oxidative pathway directly converts it to α-ketoglutarate. nih.govnih.gov
In the bacterium Flavobacterium sp. strain UMI-01, the enzyme FlRed, initially identified as a DEHU reductase, can also catalyze the oxidation of DEHU to 2-keto-3-deoxy-D-glucarate (KDGR) using NAD+ as a cofactor. nih.gov This is followed by the action of two other enzymes, FlDet and FlDeg, which convert KDGR into α-ketoglutaric semialdehyde (α-KGSA) and then oxidize it to α-ketoglutarate. nih.gov This oxidative pathway is significant because it directly produces a valuable chemical without the consumption of the cell's reducing power (NAD(P)H), unlike the conventional reductive pathway. nih.govnih.gov
Table 1: Key Enzymes in the Oxidative Conversion of DEHU to α-Ketoglutarate in Flavobacterium sp.
| Enzyme | Function | Substrate | Product | Cofactor |
|---|---|---|---|---|
| FlRed | Oxidation | 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) | 2-keto-3-deoxy-D-glucarate (KDGR) | NAD+ |
| FlDet | Conversion | 2-keto-3-deoxy-D-glucarate (KDGR) | α-ketoglutaric semialdehyde (α-KGSA) | - |
| FlDeg | Oxidation | α-ketoglutaric semialdehyde (α-KGSA) | α-ketoglutaric acid (α-KG) | NAD(P)+ |
This table summarizes the enzymatic steps in the oxidative pathway discovered in Flavobacterium sp. strain UMI-01, leading from DEHU to α-ketoglutarate. nih.gov
The more conventional metabolic route for DEHU involves its reduction to 2-keto-3-deoxy-D-gluconate (KDG). nih.govresearchgate.net This reaction is catalyzed by a DEHU-specific reductase using NAD(P)H as a cofactor. nih.gov KDG is a well-established intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route that catabolizes glucose to pyruvate (B1213749). nih.govresearchgate.net In alginate-assimilating bacteria, KDG is phosphorylated and then cleaved by an aldolase (B8822740) to yield pyruvate and glyceraldehyde-3-phosphate (GAP), both of which are central intermediates in core cellular metabolism. nih.govresearchgate.net
This pathway is crucial for biorefinery applications as pyruvate is a major hub in metabolism, serving as a precursor for a wide array of products, including biofuels like ethanol, amino acids, and other organic acids. The conversion of alginate-derived DEHU to pyruvate effectively links the metabolism of marine biomass to the production of these diverse, high-value compounds. nih.govnih.gov
Table 2: Comparison of DEHU Metabolic Pathways
| Pathway | Key Enzyme(s) | Initial Substrate | Key Intermediate | Final Product(s) | Cofactor Balance |
|---|---|---|---|---|---|
| Oxidative Pathway | FlRed, FlDet, FlDeg | DEHU | 2-keto-3-deoxy-D-glucarate (KDGR) | α-Ketoglutarate | NAD(P)+ is consumed |
| Reductive Pathway | DEHU reductase, KDG kinase, KDPG aldolase | DEHU | 2-keto-3-deoxy-D-gluconate (KDG) | Pyruvate, Glyceraldehyde-3-Phosphate | NAD(P)H is consumed |
This table contrasts the two primary metabolic fates of DEHU in alginate-assimilating bacteria, highlighting the different end products and cofactor requirements. nih.govresearchgate.net
The discovery of these natural pathways provides a blueprint for metabolic engineering in industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae, which are not naturally able to utilize alginate. researchgate.net Scientists have successfully expressed the genes for the reductive pathway in S. cerevisiae, enabling the yeast to ferment monosaccharides derived from alginate into ethanol. researchgate.net
Further engineering efforts focus on optimizing the expression of the necessary enzymes, such as alginate lyases for breaking down alginate into DEHU, and the specific reductases or oxidases to channel DEHU towards the desired product. nih.govresearchgate.net For instance, understanding the dual oxidative and reductive capabilities of enzymes like FlRed is critical for designing metabolic pathways in non-alginate-assimilating organisms. nih.gov By introducing and optimizing these DEHU metabolic pathways, researchers can improve the efficiency and yield of value-added chemicals derived from algal biomass. nih.gov
Utilization of Agricultural Waste and Lignocellulosic Biomass as Sustainable Feedstocks
The primary natural source of DEHU is alginate, which constitutes up to 40% of the dry weight of brown macroalgae. mdpi.com Brown algae are considered a promising third-generation biorefinery feedstock because their cultivation does not require arable land, fresh water, or fertilizers, thus avoiding competition with food crops. mdpi.comnih.gov The enzymatic saccharification of alginate from brown macroalgae using alginate lyases yields DEHU, which can then be fed into microbial fermentation processes. researchgate.netnih.gov
Researchers have optimized this saccharification process by combining different types of alginate lyases to achieve high yields of DEHU from alginate. researchgate.netnih.gov For example, using recombinant endo- and exo-type alginate lyases from Falsirhodobacter sp. alg1, a DEHU yield of approximately 96.8% from sodium alginate was achieved. nih.govnih.gov Even when these enzymes were immobilized, a method that allows for reuse and cost reduction, a high yield of 79.6% was maintained after seven cycles. nih.govnih.gov
While brown algae are the main source, the core metabolic pathways involving DEHU-like intermediates are also relevant to the breakdown of other biomass components. For example, pectin (B1162225), a major component of sugar beet pulp and citrus processing waste, is broken down into unsaturated uronates that are structurally similar to those derived from alginate and can be metabolized through related keto-deoxy-uronate pathways. researchgate.netnih.gov This highlights the broader potential of engineering these metabolic routes to utilize a variety of non-food, sustainable feedstocks for chemical production.
Interactions with Biological Molecules and Systems
Potential for Toxicity at the Cellular and Microbial Levels
The high reactivity of 4-deoxy-L-threo-5-hexosulose uronate, particularly its aldehyde group, is believed to be the basis for its toxicity to bacterial and yeast cells. nih.gov This inherent reactivity can lead to the non-specific modification of essential cellular components, disrupting their function and leading to cellular stress or death.
In bacteria that metabolize alginate, the accumulation of this intermediate is prevented by the action of specific enzymes. mdpi.com For instance, in Sphingomonas sp. A1, the enzyme DEH reductase (A1-R) plays a crucial physiological role by immediately metabolizing 4-deoxy-L-threo-5-hexosulose uronate. mdpi.com Mutant strains with low A1-R activity demonstrate the importance of this enzyme in detoxifying the compound. mdpi.com
The toxicity is not limited to prokaryotic cells. Studies on the related compound 5-keto-D-fructose (5-KF), which also possesses a reactive diketone structure, have shown significant cytotoxicity towards the human colon cancer cell line HT-29. nih.govfrontiersin.org This suggests that the reactivity of such keto-sugars can be detrimental to eukaryotic cells as well. The observed toxicity of 5-KF is attributed to its ability to promote strong Maillard reactions in the presence of amines, leading to the formation of products that inhibit cellular viability. nih.govfrontiersin.org Given the structural similarities and reactive nature, it is plausible that 4-deoxy-L-threo-5-hexosulose uronate exerts its toxicity through similar mechanisms.
Table 2: Research Findings on the Toxicity of Related Keto-Sugars
| Compound | Organism/Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| 4-deoxy-L-threo-5-hexosulose uronate | Bacteria/Yeast | Toxic | Not specified | nih.gov |
| 5-keto-D-fructose | Bacillus subtilis | Growth inhibition | Concentration-dependent | nih.gov |
| 5-keto-D-fructose | Escherichia coli | Growth inhibition | Concentration-dependent | nih.gov |
| 5-keto-D-fructose | HT-29 (colon cancer cell line) | Severe cytotoxicity | ≥ 5 mM | nih.govfrontiersin.org |
Role in Microbial Community Dynamics and Inter-Species Interactions (Indirect Implications)
The production and metabolism of 4-deoxy-L-threo-5-hexosulose uronate can have indirect effects on the dynamics of microbial communities, particularly in environments rich in alginate, such as marine ecosystems and the gut of animals that consume seaweed.
The ability to degrade alginate and utilize its breakdown products, including 4-deoxy-L-threo-5-hexosulose uronate, provides a competitive advantage to certain bacterial species. researchgate.netmdpi.comnih.gov For example, bacteria like Flavobacterium sp. and Sphingomonas sp. possess the enzymatic machinery to convert this potentially toxic intermediate into central metabolites that can be used for energy and growth. mdpi.commdpi.comnih.gov This metabolic capability allows them to thrive in alginate-rich niches.
The release of 4-deoxy-L-threo-5-hexosulose uronate by alginate-degrading bacteria could also influence the growth of other microorganisms in the vicinity. Its toxicity could inhibit the growth of species that lack the necessary detoxification enzymes, thereby shaping the composition of the microbial community. Conversely, the metabolic byproducts of its degradation by one species could serve as nutrients for another, leading to complex cross-feeding relationships.
The metabolism of dietary components by the gut microbiota is known to produce a wide array of metabolites that can significantly impact host physiology and the composition of the gut microbial community. nih.gov While direct evidence for the role of 4-deoxy-L-threo-5-hexosulose uronate in host-microbe interactions is limited, the general principles of microbial metabolism of dietary fibers suggest that its presence and metabolism could influence the gut environment.
Advanced Research Topics and Future Perspectives on Hexuronic Acid, 4 Deoxy 5 Keto
Discovery of Novel Enzymes and Metabolic Pathways for Hexuronate Transformation
The microbial world is a vast reservoir of enzymatic diversity, and researchers are continually uncovering new enzymes and metabolic pathways for the breakdown and conversion of hexuronic acids. These discoveries are crucial for identifying alternative and potentially more efficient routes for substrate utilization, including those that may involve 4-deoxy-5-keto-hexuronic acid as an intermediate.
Many bacteria can utilize hexuronic acids through established routes like the isomerase pathway, which converts D-galacturonate and D-glucuronate into 2-keto-3-deoxy-D-gluconate (KDG). nih.govnih.gov This pathway involves key enzymes such as hexuronate isomerase (UxaC), oxidoreductases (UxuB/UxaB), and hydrolases (UxuA/UxaA). nih.govnih.gov However, recent research has unveiled novel variations and alternative pathways.
A significant area of discovery is the oxidative pathway for hexuronate catabolism. nih.govnih.gov Comparative genomics has been instrumental in identifying novel components of these pathways, including new families of transporters and catabolic enzymes. nih.govnih.gov For instance, two novel families of lactonases, UxuL and UxuF, have been characterized and are involved in the oxidative pathway. nih.govnih.gov These enzymes provide an alternative biochemical route that merges with the aldaric acid catabolic pathway. nih.gov
Furthermore, the degradation of alginate, a polymer of L-guluronate and D-mannuronate, by some bacteria leads to the formation of 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). nih.govresearchgate.net This compound is structurally related to 4-deoxy-5-keto-hexuronic acid. In Pseudomonas species, DEHU is reduced to KDG by an NADPH-dependent reductase. nih.govresearchgate.net The study of enzymes like DEHU reductase is critical for understanding the metabolic fate of such deoxy-keto sugar acids. dntb.gov.ua
The table below summarizes some of the key enzymes and pathways involved in hexuronate metabolism.
| Pathway | Key Enzymes | Key Intermediates | Organisms |
| Isomerase Pathway | UxaC, UxaB, UxaA, UxuB, UxuA | D-tagaturonate, D-fructuronate, 2-keto-3-deoxy-D-gluconate (KDG) | Escherichia coli, Bacillus subtilis nih.govnih.gov |
| Oxidative Pathway | Udh, UxuL, UxuF | Aldaric acids, 2-keto-3-deoxy-D-gluconate (KDG) | Proteobacteria nih.govnih.gov |
| Alginate Degradation | Alginate lyases, DEHU reductase | 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU), 2-keto-3-deoxy-D-gluconate (KDG) | Pseudomonas sp., Falsirhodobacter sp. alg1 nih.govresearchgate.netnih.gov |
Deeper Mechanistic Understanding of Enzyme Action and Regulation
A thorough understanding of the mechanisms by which enzymes catalyze the transformation of hexuronates and how these processes are regulated is fundamental for their effective application. Research in this area focuses on the structure-function relationships of enzymes and the intricate regulatory networks that control their expression.
In Escherichia coli, the metabolism of hexuronates is primarily regulated by two transcription factors from the GntR family: UxuR and ExuR. nih.govasm.org UxuR specifically controls the metabolism of D-glucuronate, while ExuR acts as a repressor for genes involved in the metabolism of all hexuronates. nih.govasm.org The true effector molecules that induce these regulons are D-fructuronate for UxuR and D-tagaturonate for ExuR. nih.gov Recent studies have delved into the allosteric regulation of these transcription factors, revealing key residues that are critical for protein stability and for communicating the presence of the effector molecule to the DNA-binding site. rsc.org
The catalytic mechanisms of enzymes involved in hexuronate metabolism are also an area of intense investigation. For example, 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase is an enzyme that catalyzes the conversion of 4-deoxy-L-threo-5-hexosulose uronate, a compound closely related to 4-deoxy-5-keto-hexuronic acid, into its ketol form. ontosight.ai This isomerization is a critical step in certain metabolic pathways involving uronic acids. ontosight.ai
The table below provides an overview of the key regulatory proteins in E. coli hexuronate metabolism.
| Regulatory Protein | Function | Effector Molecule | Target Genes |
| UxuR | Repressor of D-glucuronate metabolism | D-fructuronate | uxuAB, uidABC, gntP, uxuR nih.govasm.org |
| ExuR | Repressor of general hexuronate metabolism | D-tagaturonate | exuT, uxaCA, uxaB, uxuAB, exuR asm.org |
Expanding Biotechnological Applications and Industrial Bioprocesses
The knowledge gained from studying hexuronate metabolism is being actively translated into biotechnological applications, particularly for the production of biofuels and other valuable chemicals from renewable biomass. vtt.fi Pectin-rich agricultural waste, for example, is an abundant source of D-galacturonic acid. researchgate.net
Metabolic engineering plays a pivotal role in harnessing these pathways for industrial purposes. nih.govjbei.org By introducing and optimizing heterologous pathways in microbial hosts like Escherichia coli or yeast, researchers can channel the carbon from hexuronic acids towards the synthesis of desired products. nih.gov For instance, the alginate degradation pathway, which produces DEHU, has been expressed in Saccharomyces cerevisiae. nih.gov
The production of 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH) itself is of interest. nih.gov Recombinant alginate lyases from Falsirhodobacter sp. alg1 have been used to produce DEH from alginate with high efficiency. nih.gov Immobilization of these enzymes allows for their reuse, making the process more cost-effective for potential mass production of next-generation biofuels. nih.gov
Furthermore, the intermediates of these pathways can be funneled into central metabolism to produce a variety of bio-based chemicals. The Entner-Doudoroff pathway, which processes KDG, ultimately yields pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are key precursors for numerous biosynthetic pathways. researchgate.net
The development of efficient bioreactors is crucial for scaling up these bioprocesses. helgroup.com Bioreactors provide a controlled environment to optimize cell growth and productivity, ensuring consistent product quality. helgroup.com The intensification of bioprocesses, through strategies like high-density cell immobilization and in-situ product separation, is key to making these bio-based production methods economically competitive. dtu.dk
Integration with Systems Biology and Synthetic Biology Approaches for Metabolic Engineering
The complexity of metabolic networks necessitates a holistic approach for their engineering. Systems biology and synthetic biology provide powerful tools and frameworks to understand, model, and manipulate microbial metabolism for desired outcomes. elixir-europe.org
Systems biology approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the cellular response to genetic or environmental perturbations. Comparative genomics has been particularly successful in identifying novel genes and regulatory elements in hexuronate metabolism. nih.govnih.govnih.gov Genome-scale metabolic models can be used to simulate and predict the effects of genetic modifications, guiding the design of more efficient production strains. youtube.com
Synthetic biology, on the other hand, focuses on the design and construction of new biological parts, devices, and systems. nih.gov This includes the engineering of enzymes with altered substrate specificity or improved catalytic activity. For example, rational protein design has been used to alter the substrate specificity of enzymes in amino acid biosynthesis pathways to produce non-natural, long-chain alcohols. nih.gov Similar approaches could be applied to enzymes in the hexuronate pathway to create novel products.
The integration of these "omics" data and synthetic biology tools allows for a cycle of design, build, test, and learn, which accelerates the development of microbial cell factories. For instance, after identifying a target pathway through systems-level analysis, synthetic biology tools can be used to construct and fine-tune the expression of the necessary genes. The performance of the engineered strain is then evaluated using metabolomics and other analytical techniques, and the data is fed back to refine the metabolic model and guide the next round of engineering. This iterative approach is essential for optimizing complex metabolic pathways for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for detecting 4-deoxy-5-keto-hexuronic acid in biological samples, and how do they address matrix interference?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection (210–230 nm) is commonly used for hexuronic acid derivatives. For complex matrices (e.g., plasma or urine), pretreatment steps such as alcohol precipitation and acid hydrolysis are required to isolate protein-bound carbohydrates . To mitigate interference, ion-exchange chromatography or derivatization with 2-aminobenzamide can enhance specificity .
Q. How is 4-deoxy-5-keto-hexuronic acid synthesized in vitro, and what are the critical reaction conditions?
- Methodology : Chemical synthesis typically involves the oxidation of hexuronic acid precursors (e.g., glucuronic acid) using selective oxidizing agents like TEMPO/NaClO. The reaction requires pH control (8.5–9.5) and low temperatures (0–4°C) to prevent over-oxidation. Yield optimization often depends on catalyst purity and solvent selection (e.g., acetonitrile/water mixtures) .
Q. What spectroscopic techniques are validated for confirming the stereochemistry of 4-deoxy-5-keto-hexuronic acid?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for determining C-5 keto-group configuration. For gas-phase analysis, infrared multiphoton dissociation (IRMPD) spectroscopy provides distinct vibrational fingerprints, particularly for differentiating axial vs. equatorial conformers .
Advanced Research Questions
Q. How can researchers resolve contradictions in quantitative data for 4-deoxy-5-keto-hexuronic acid across different detection platforms (e.g., colorimetric vs. chromatographic assays)?
- Methodology : Cross-validate results using orthogonal methods. For example:
- Colorimetric assays (e.g., carbazole-sulfuric acid method) may overestimate hexuronic acid due to interference from neutral sugars.
- HPLC-MS/MS provides higher specificity but requires internal standards (e.g., isotopically labeled hexuronic acid) to correct for ion suppression .
- Data Reconciliation : Perform spike-and-recovery experiments in biological matrices to quantify method-specific biases .
Q. What experimental designs are optimal for studying the metabolic fate of 4-deoxy-5-keto-hexuronic acid in vivo?
- Methodology :
- Isotopic labeling : Use ¹³C-labeled compounds tracked via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to map metabolic pathways.
- Animal models : Employ adjuvant-induced arthritis rat models to study urinary excretion kinetics, with 24-hour urine collection protocols to minimize variability .
- Controls : Include sham-operated groups to distinguish disease-specific metabolic changes from baseline excretion .
Q. How can structural heterogeneity in 4-deoxy-5-keto-hexuronic acid derivatives impact bioactivity studies, and how should this be addressed experimentally?
- Methodology :
- Purification : Use preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns to separate isomers.
- Bioassays : Test individual fractions (e.g., anti-inflammatory activity in RAW 264.7 macrophage cells) to correlate structure-function relationships .
- Documentation : Report retention times, mass spectra, and NMR shifts for each isolated derivative to ensure reproducibility .
Key Considerations for Experimental Design
- Literature Integration : Prioritize peer-reviewed studies using databases like PubMed and SciFinder, filtering for "hexuronic acid derivatives" + "synthesis" or "metabolism" .
- Reproducibility : Document reagent purity (e.g., >94.0% for synthesis-grade chemicals) and instrument calibration protocols .
- Ethical Compliance : For in vivo studies, ensure compliance with institutional guidelines for toxin use and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
